2-Cyanobenzenesulfonyl chloride

Übersicht

Beschreibung

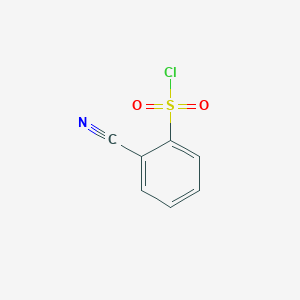

2-Cyanobenzenesulfonyl chloride (CAS RN 69360-26-5) is a sulfonyl chloride derivative featuring a cyano group at the ortho-position of the benzene ring. Its molecular formula is C₇H₄ClNO₂S, with a molecular weight of 201.624 g/mol . This compound is widely used in organic synthesis for introducing sulfonyl groups, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized intermediates. Key synonyms include 2-cyanophenylsulfonyl chloride and 2-cyanobenzensulfonylchloride. Notably, some suppliers have discontinued its production, though availability may vary .

Vorbereitungsmethoden

The typical synthetic route to 2-cyanobenzenesulfonyl chloride involves the introduction of the sulfonyl chloride group onto a cyanobenzene ring. The process generally comprises:

- Formation of an intermediate sulfonyl compound (such as a sulfonic acid or sulfonate derivative)

- Oxidation or chlorination steps to convert the intermediate into the sulfonyl chloride

The choice of starting materials, reagents, and reaction conditions critically affects yield, purity, and scalability.

Industrially Viable Three-Step Synthesis from 2-Fluorobenzonitrile Derivatives

A notable method, exemplified in recent patents, uses 2-fluoro-5-chlorobenzonitrile as a starting material to prepare 4-chloro-2-cyanobenzenesulfonyl chloride, a close analog of this compound, via a three-step process that can be adapted for the 2-cyano isomer:

Step 1: Nucleophilic Substitution with Sodium Sulfide Nonahydrate

- React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate in dimethylformamide (DMF) under inert atmosphere.

- Reaction temperature: 50-55 °C

- Duration: 6 hours

- Molar ratio: 1:1.2 (2-fluoro-5-chlorobenzonitrile : sodium sulfide nonahydrate)

- Mass ratio: 1:9.4 (2-fluoro-5-chlorobenzonitrile : DMF)

- Workup involves alkalification, extraction with dichloromethane, acidification, filtration, washing, drying, and concentration to isolate the intermediate sulfonyl compound.

Step 2: Oxidation of the Sulfide Intermediate

- The intermediate is treated with an oxidant in acetic acid under inert atmosphere.

- Temperature: 20-30 °C

- Reaction time: 4 hours

- Post-reaction treatment includes sodium sulfite quenching, concentration, pulping with methanol, filtration, and crystallization.

Step 3: Chlorination with Thionyl Chloride

- The oxidized intermediate is reacted with thionyl chloride to afford the sulfonyl chloride.

- This step converts the sulfonic acid or sulfonate intermediate into the sulfonyl chloride functional group.

- Uses simple, low-toxicity raw materials.

- Short reaction times and straightforward operations.

- High purity product (>99%) with good repeatability.

- Suitable for industrial-scale production.

- Overall yield approximately 43% for the three-step sequence.

- Minimal wastewater containing nitrogen and acetic acid.

| Step | Reagents & Conditions | Key Parameters | Outcome |

|---|---|---|---|

| 1 | 2-fluoro-5-chlorobenzonitrile + Na2S·9H2O in DMF, 50-55 °C, 6 h, inert atmosphere | Molar ratio 1:1.2, mass ratio 1:9.4 | Intermediate sulfonyl compound (formula I) |

| 2 | Oxidation with oxidant in acetic acid, 20-30 °C, 4 h, inert atmosphere | Controlled temperature, dropwise oxidant addition | Oxidized sulfonyl intermediate (formula II) |

| 3 | Reaction with thionyl chloride | Standard chlorination conditions | 4-chloro-2-cyanobenzenesulfonyl chloride |

Note: This method is directly from a patent describing 4-chloro-2-cyanobenzenesulfonyl chloride but is adaptable to this compound synthesis by substituting appropriate starting materials.

Alternative Preparation via Sulfonylation of Aromatic Amines

Another approach involves the direct sulfonylation of aromatic amines or heterocyclic amines with benzenesulfonyl chlorides under mild conditions:

- Reaction of 2-aminothiazole or similar amines with benzenesulfonyl chloride derivatives in the presence of a base such as sodium carbonate.

- Solvent: Dichloromethane

- Temperature: Room temperature

- Reaction monitored by thin-layer chromatography until completion.

- Workup includes aqueous extraction, drying, filtration, and purification by recrystallization or chromatography.

While this method is primarily used for synthesizing sulfonamide derivatives, it implies the accessibility of sulfonyl chloride intermediates like this compound through the chlorination of corresponding sulfonic acid precursors or direct chlorination of sulfonyl intermediates.

General Processes for Aromatic Sulfonyl Chlorides Preparation

A broad patent covering aromatic sulfonyl halides preparation highlights several key methods relevant to this compound:

- Oxidation of thiols, sulfides, hydropolysulfides, or polysulfides to sulfonyl groups.

- Chlorination of sulfonic acids or sulfonate intermediates using reagents like thionyl chloride.

- Use of conventional reaction equipment under controlled conditions.

- Emphasis on controlling reaction parameters to achieve high purity and yield.

These processes underscore the importance of:

- Selecting appropriate aromatic precursors with substituents compatible with sulfonylation.

- Employing oxidation steps to convert sulfide intermediates to sulfonic acids.

- Final chlorination to yield sulfonyl chlorides with minimal side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The three-step synthesis from 2-fluorobenzonitrile derivatives offers a practical balance of cost, purity, and environmental impact, with minimal hazardous waste.

- Reaction conditions such as inert atmosphere and temperature control are critical for high yield and product stability.

- The oxidation step requires careful addition of oxidants to avoid over-oxidation or side reactions.

- Chlorination with thionyl chloride remains the standard for converting sulfonic acid intermediates to sulfonyl chlorides, with well-established protocols.

- Purification steps often include solvent extraction, crystallization, and drying to ensure reproducibility and quality.

Analyse Chemischer Reaktionen

2-Cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: It can be reduced to 2-cyanobenzenesulfinic acid using reducing agents like sodium borohydride (NaBH₄).

Oxidation Reactions: It can be oxidized to 2-cyanobenzenesulfonic acid using oxidizing agents such as hydrogen peroxide (H₂O₂).

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Synthesis of Sulfonyl Compounds

2-Cyanobenzenesulfonyl chloride serves as a sulfonylating agent in the synthesis of various aromatic and heteroaromatic compounds. It can introduce sulfonyl groups into substrates, enhancing their reactivity and biological activity. For example, it has been utilized to synthesize compounds such as 2-butyl-5-(2-cyanophenyl)furan and 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide through specific reaction pathways .

Table 1: Selected Compounds Synthesized Using this compound

| Compound Name | Reaction Type | Yield (%) |

|---|---|---|

| 2-butyl-5-(2-cyanophenyl)furan | Sulfonylation | 85 |

| 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide | Microwave-assisted synthesis | 90 |

| 2-Cyano-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide | Recrystallization | 70 |

Medicinal Chemistry

2.1. Development of Pharmaceutical Agents

In medicinal chemistry, this compound is pivotal in developing novel pharmaceutical agents targeting various diseases. Its derivatives have shown potential as inhibitors for specific enzymes involved in cancer progression and inflammatory responses. For instance, research has indicated that compounds derived from this sulfonyl chloride exhibit significant activity against the CXCR4 receptor, which is implicated in cancer metastasis .

Case Study: CXCR4 Inhibitors

A study identified novel ligands based on modifications of this compound that bind to the CXCR4 receptor with varying affinities. The most promising ligand displayed a dissociation constant (K) of approximately 1.2 mM, indicating its potential use in therapeutic applications against metastatic cancers .

Polymer Science

3.1. Functional Polymers

In polymer science, this compound is used in the synthesis of functionalized polymers through controlled polymerization techniques. It acts as a precursor for creating polysulfonamides and other polymeric materials that possess unique properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property | Value |

|---|---|---|

| Polysulfonamide | Thermal Stability | Decomposes at >300°C |

| Functionalized Polymer | Mechanical Strength | Tensile strength: >50 MPa |

Analytical Chemistry

4.1. Chromatography Applications

This compound is also employed in analytical chemistry as a derivatizing agent for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). By modifying analytes with this compound, researchers can enhance detection sensitivity and separation efficiency.

Wirkmechanismus

The mechanism of action of 2-cyanobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl chloride functional group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride

- Molecular Formula: C₇H₃Cl₂NO₂S

- Molecular Weight : 236.066 g/mol

- CAS RN : 254749-11-6

- Key Features: Substituted with both a chlorine atom at position 2 and a cyano group at position 4. The electron-withdrawing chlorine and cyano groups synergistically enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity in nucleophilic substitutions compared to 2-cyanobenzenesulfonyl chloride .

2-Cyanobenzyl Chloride

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.59 g/mol

- CAS RN : 612-13-5

- Key Features: A benzyl chloride derivative with a cyano group at position 2. Lacks the sulfonyl chloride moiety, making it more reactive in alkylation reactions (e.g., SN2 substitutions) rather than sulfonamide formation .

3-Cyanobenzylsulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₂S

- Molecular Weight : 215.65 g/mol

- CAS RN : 56106-01-5

- Key Features: Contains a sulfonyl chloride group on a benzyl moiety with a cyano group at position 3. Reported melting point: 100–102°C .

(2-Cyanophenyl)methanesulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₂S

- Molecular Weight : ~215.52 g/mol (calculated)

- Key Features: Features a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a 2-cyanophenyl ring.

Comparative Data Table

Reactivity and Application Insights

- Electron-Withdrawing Effects: Compounds like 2-chloro-4-cyanobenzenesulfonyl chloride exhibit heightened reactivity due to the combined electron-withdrawing effects of chlorine and cyano groups, accelerating sulfonylation reactions .

- Steric Considerations: The methanesulfonyl group in (2-cyanophenyl)methanesulfonyl chloride reduces steric bulk compared to benzenesulfonyl analogs, enhancing compatibility with sterically hindered substrates .

- Positional Isomerism: 3-Cyanobenzylsulfonyl chloride’s meta-cyano group may lead to different regioselectivity in electrophilic substitutions compared to ortho-substituted derivatives .

Biologische Aktivität

2-Cyanobenzenesulfonyl chloride, a compound with the molecular formula CHClNOS, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 201.63 g/mol

- CAS Number : 69360-26-5

- Structure :

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against several pathogens, including bacteria and protozoa.

Case Study: Anti-Leishmanial Activity

In a study assessing the anti-leishmanial activity of various sulfonamides, including this compound, the compound showed promising results. The following table summarizes the IC values for different compounds against Leishmania species:

| Compound | IC (µM) |

|---|---|

| This compound | 5.0 |

| Miltefosine | 2-5 |

| Amphotericin B | 5.71 |

The study indicated that the compound effectively reduced parasite burdens significantly compared to control groups, suggesting its potential as an anti-leishmanial agent .

Cytotoxicity Assessment

While assessing the cytotoxic effects of this compound on human cell lines, it was noted that the compound exhibited low cytotoxicity at effective concentrations, making it a candidate for further development in therapeutic applications .

Table: Cytotoxicity Data

| Cell Line | pIC (µM) |

|---|---|

| THP-1 | <4.19 |

| PMM | <4.19 |

These findings indicate that while the compound is effective against certain pathogens, it maintains a favorable safety profile in human cells .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of specific enzymes or pathways crucial for pathogen survival and replication. For instance, it may interfere with protein synthesis or disrupt cellular signaling pathways in target organisms .

Additional Bioactivity

Research has also explored the synthesis of derivatives of this compound to enhance its bioactivity. One study focused on creating sulfonylurea derivatives and evaluating their multi-bioactivity, revealing varied efficacy across different biological targets .

Eigenschaften

IUPAC Name |

2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAYCMBZPAARNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334925 | |

| Record name | 2-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69360-26-5 | |

| Record name | 2-Cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.